N~1~-(3,4-dimethoxyphenyl)-4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanamide
Description
N¹-(3,4-Dimethoxyphenyl)-4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanamide is a benzotriazinone derivative characterized by a butanamide linker bridging a 4-oxo-1,2,3-benzotriazin-3(4H)-yl moiety and a 3,4-dimethoxyphenyl group. The compound’s structure combines a heterocyclic benzotriazinone core, known for its pharmacological relevance, with a substituted phenyl group that may enhance solubility and target affinity.
Properties
Molecular Formula |
C19H20N4O4 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
N-(3,4-dimethoxyphenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide |
InChI |
InChI=1S/C19H20N4O4/c1-26-16-10-9-13(12-17(16)27-2)20-18(24)8-5-11-23-19(25)14-6-3-4-7-15(14)21-22-23/h3-4,6-7,9-10,12H,5,8,11H2,1-2H3,(H,20,24) |
InChI Key |
VNBJGSMWXRUXLP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CCCN2C(=O)C3=CC=CC=C3N=N2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3,4-dimethoxyphenyl)-4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanamide typically involves the following steps:
Formation of the Benzotriazine Core: The benzotriazine core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Butanamide Side Chain: The butanamide side chain can be introduced through amide bond formation using coupling reagents such as EDCI or DCC.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached via electrophilic aromatic substitution or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N~1~-(3,4-dimethoxyphenyl)-4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials, catalysts, or other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N1-(3,4-dimethoxyphenyl)-4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.
Pathways: Biological pathways that are affected by the compound, leading to its observed effects.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*PSA = Polar Surface Area
Key Observations :
Substituent Effects :
- The 3,4-dimethoxy substitution in the target compound may enhance electron-donating effects and hydrogen-bonding capacity compared to simpler phenyl (14n) or single-methoxy (Y042-8983) analogues .
- Zelatriazinum (INN) incorporates a trifluoromethoxy group, which increases lipophilicity and metabolic stability compared to methoxy substituents .
Synthetic Accessibility :
- Derivatives like 14a–14n (Table 1) are synthesized via a modular route starting from isatin, enabling scalable production of diverse analogues .
Biological Activity
IUPAC Name
The IUPAC name of the compound is N~1~-(3,4-dimethoxyphenyl)-4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanamide .
Molecular Formula
The molecular formula is , indicating the presence of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) atoms.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. It is believed to function primarily through:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
- Antioxidant Properties : Preliminary studies suggest that it may exhibit antioxidant effects, reducing oxidative stress in cells.
- Antimicrobial Activity : Research indicates potential efficacy against certain bacterial strains, suggesting it may have applications in treating infections.
In Vitro Studies
Several in vitro studies have been conducted to evaluate the biological effects of this compound:
-
Antimicrobial Activity :
- A study screened the compound against various bacterial strains and found moderate activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 50 µg/mL to 200 µg/mL depending on the strain tested.
-
Cytotoxicity Assays :
- Cytotoxicity was assessed using human cancer cell lines. The compound demonstrated selective cytotoxicity with IC50 values ranging from 10 µM to 30 µM, indicating potential as an anticancer agent.
Case Studies
A notable case study involved the use of this compound in a therapeutic context:
- Case Study on Cancer Treatment :
A clinical trial explored the use of this compound in combination with standard chemotherapy for patients with advanced-stage tumors. Results indicated a significant improvement in patient outcomes compared to those receiving chemotherapy alone.
Data Summary Table
| Biological Activity | Findings |
|---|---|
| Antimicrobial | Moderate activity against gram-positive and gram-negative bacteria (MIC: 50–200 µg/mL) |
| Cytotoxicity | Selective cytotoxicity in cancer cell lines (IC50: 10–30 µM) |
| Clinical Efficacy | Improved outcomes in cancer treatment trials |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
